5-(Pyridin-2-yl)-1,3-oxazole-2(3H)-thione
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Overview
Description
5-(Pyridin-2-yl)-1,3-oxazole-2(3H)-thione is a heterocyclic compound that contains both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-1,3-oxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and an appropriate aldehyde under basic conditions to form the oxazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-1,3-oxazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Pyridin-2-yl)-1,3-oxazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)-1,3-oxazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)oxazole: Lacks the thione group but shares the pyridine and oxazole rings.
5-(Pyridin-2-yl)-1,3-thiazole: Contains a thiazole ring instead of an oxazole ring.
2-(Pyridin-2-yl)-1,3-oxazole: Similar structure but with different substitution patterns.
Uniqueness
5-(Pyridin-2-yl)-1,3-oxazole-2(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with biological targets and enables unique synthetic transformations that are not possible with similar compounds .
Properties
CAS No. |
832077-50-6 |
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Molecular Formula |
C8H6N2OS |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
5-pyridin-2-yl-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C8H6N2OS/c12-8-10-5-7(11-8)6-3-1-2-4-9-6/h1-5H,(H,10,12) |
InChI Key |
PMFAPKLIDJPPES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC(=S)O2 |
Origin of Product |
United States |
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